5-Chloro-2-fluorobenzimidamide
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Overview
Description
5-Chloro-2-fluorobenzimidamide: is an organic compound with the molecular formula C7H6ClFN2 It is a derivative of benzimidamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 5th and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzimidamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-fluorobenzene, undergoes nitration to form 5-chloro-2-fluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 5-chloro-2-fluoroaniline.
Amidation: Finally, the amine group is converted to an amidine group through a reaction with an appropriate reagent, such as an isocyanate or a formamide derivative, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluorobenzimidamide can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amidine group.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oximes or nitriles.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluorobenzimidamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzimidamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Chloro-2-fluorobenzamide: Similar structure but with an amide group instead of an amidine group.
5-Chloro-2-fluorobenzonitrile: Similar structure but with a nitrile group instead of an amidine group.
5-Chloro-2-fluorobenzylamine: Similar structure but with an amine group instead of an amidine group.
Uniqueness: 5-Chloro-2-fluorobenzimidamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The amidine group also provides distinct properties compared to other functional groups, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-fluorobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQEVHFERCATR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620267 |
Source
|
Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674793-32-9 |
Source
|
Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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